2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichloro, fluorophenyl, and benzoxazolyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorophenol with 2-(3-fluorophenyl)-1,3-benzoxazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imine or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Reduced imine or amine derivatives.
Substitution: Substituted phenolic derivatives with various functional groups.
Scientific Research Applications
2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar structure but with a methoxy group instead of a fluorophenyl group.
2,4-dichloro-6-[(E)-{[2-(3-hydroxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar structure but with a hydroxy group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the fluorine atom may influence the compound’s metabolic stability and binding affinity to specific molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H11Cl2FN2O2 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Cl2FN2O2/c21-13-6-12(19(26)16(22)8-13)10-24-15-4-5-18-17(9-15)25-20(27-18)11-2-1-3-14(23)7-11/h1-10,26H |
InChI Key |
OTLMCBZBBWDHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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